molecular formula C20H21NO5 B1451323 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid CAS No. 1396995-62-2

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid

Cat. No.: B1451323
CAS No.: 1396995-62-2
M. Wt: 355.4 g/mol
InChI Key: BOGQZFFOTLSMMA-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid is a synthetic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the amino group of a methoxybutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid typically involves the protection of the amino group of 3-methoxybutanoic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the reaction of 3-methoxybutanoic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures to ensure consistency and reproducibility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to yield the free amino acid, which can then participate in further reactions or be incorporated into a peptide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methoxybutanoic acid is unique due to its specific side chain and the presence of a methoxy group, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGQZFFOTLSMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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